molecular formula C10H13NO4 B2482867 (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid CAS No. 462065-68-5

(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid

Cat. No. B2482867
CAS RN: 462065-68-5
M. Wt: 211.217
InChI Key: SGPKMOKGOBWXPC-QMMMGPOBSA-N
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Description

2-Furoyl chloride is a heterocyclic building block . It is used in the characterization of mixtures of polyethoxylated alcohols and their sulphates . It has also been used in the preparation of S-2-furoyl-O-alkyldithiocarbonic anhydrides .


Molecular Structure Analysis

The empirical formula for 2-Furoyl chloride is C5H3ClO2 . The molecular weight is 130.53 . The SMILES string representation is ClC(=O)c1ccco1 .


Physical And Chemical Properties Analysis

2-Furoyl chloride is a liquid at room temperature . It has a refractive index of 1.531 (lit.) , a boiling point of 173-174 °C (lit.) , a melting point of -2 °C (lit.) , and a density of 1.324 g/mL at 25 °C (lit.) .

Safety and Hazards

2-Furoyl chloride is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . It has a flash point of 85 °C (closed cup) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-6(2)8(10(13)14)11-9(12)7-4-3-5-15-7/h3-6,8H,1-2H3,(H,11,12)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPKMOKGOBWXPC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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